2-(Methylamino)isoindoline-1,3-dione

Description

BenchChem offers high-quality 2-(Methylamino)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

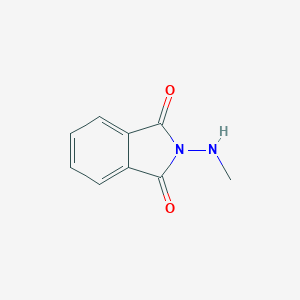

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(Methylamino)isoindoline-1,3-dione" basic properties

An In-Depth Technical Guide to 2-(Methylamino)isoindoline-1,3-dione

Abstract

2-(Methylamino)isoindoline-1,3-dione, also known as N-methylaminophthalimide, is a heterocyclic compound built upon the privileged isoindoline-1,3-dione (phthalimide) scaffold. This scaffold is a cornerstone in medicinal chemistry, famously present in drugs like thalidomide and its immunomodulatory analogues (IMiDs®)[1]. The introduction of a methylamino group at the N-2 position creates a versatile synthetic intermediate with significant potential for constructing diverse molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, reactivity, and applications, with a focus on its utility in drug discovery and development.

Core Physicochemical and Structural Properties

2-(Methylamino)isoindoline-1,3-dione is a solid organic compound whose core structure consists of a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups. The key feature is the exocyclic methylamino group attached to the imide nitrogen.

Figure 1: Chemical Structure of 2-(Methylamino)isoindoline-1,3-dione.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 74420-78-3 | [2][3][4][5][6] |

| Molecular Formula | C₉H₈N₂O₂ | [2][3][4] |

| Molecular Weight | 176.17 g/mol | [2][3] |

| IUPAC Name | 2-(methylamino)isoindole-1,3-dione | [2] |

| Synonyms | N-Methylaminophthalimide | [2] |

| Topological Polar Surface Area (TPSA) | 49.41 Ų | [3] |

| logP (calculated) | 0.417 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of N-aminophthalimides is a well-established process, typically involving the reaction of a phthalic anhydride derivative with a hydrazine.[7] For 2-(methylamino)isoindoline-1,3-dione, the logical precursors are phthalic anhydride and methylhydrazine.

A critical aspect of this synthesis is controlling the reaction conditions to favor the desired 5-exo cyclization, which yields the N-aminophthalimide, over the 6-endo cyclization that leads to the tautomeric phthalazine-1,4-dione isomer.[7] Research has shown that temperature is a key determinant; lower temperatures (e.g., -20°C to 5°C) favor the kinetically controlled formation of the N-aminophthalimide product, while higher temperatures can lead to the thermodynamically more stable phthalazine dione.[7][8]

Figure 2: General Synthesis Workflow.

Spectroscopic and Analytical Characterization

The structural identity and purity of 2-(Methylamino)isoindoline-1,3-dione are confirmed using standard analytical techniques. The expected data from these methods are crucial for quality control in research and development settings.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~7.8-7.9 ppm (m, 4H)δ ~5.0-6.0 ppm (br s, 1H)δ ~3.0 ppm (s, 3H) | Aromatic protons of the phthalimide ring.Exchangeable N-H proton.Methyl group protons. |

| ¹³C NMR | δ ~167 ppmδ ~134 ppmδ ~132 ppmδ ~123 ppmδ ~35 ppm | Carbonyl carbons (C=O).Aromatic quaternary carbons.Aromatic CH carbons.Aromatic CH carbons.Methyl carbon (-CH₃). |

| FT-IR (cm⁻¹) | ~3300-3350~2950-3050~1760 & ~1710~1400 | N-H stretching vibration.Aromatic and aliphatic C-H stretching.Asymmetric and symmetric C=O stretching of the imide.C-N stretching. |

| Mass Spec (ESI+) | m/z = 177.06 [M+H]⁺ | Molecular ion peak corresponding to the protonated molecule. |

Note: Exact chemical shifts (δ) in NMR can vary based on the solvent and concentration used. The characterization of similar isoindoline-1,3-dione derivatives by these methods is well-documented in the literature.[7][9][10]

Key Reactions and Synthetic Utility

The phthalimide moiety is a classical synthon in organic chemistry, primarily known for its role in the Gabriel synthesis of primary amines.[7][11] 2-(Methylamino)isoindoline-1,3-dione serves as a valuable building block for more complex molecules.

-

N-Alkylation/Arylation: The secondary amine proton can be deprotonated with a suitable base, and the resulting anion can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents.

-

Deprotection/Hydrazinolysis: While the phthalimide group is often used to protect an amino group, the N-N bond in N-aminophthalimides can be cleaved under specific conditions, such as reductive cleavage, to unmask a substituted hydrazine, which itself is a useful functional group.

-

Condensation Reactions: The amine functionality can participate in condensation reactions with aldehydes and ketones to form hydrazones, providing a pathway to a wide array of heterocyclic systems.

Applications in Medicinal Chemistry and Drug Development

The isoindoline-1,3-dione core is a privileged structure in pharmacology due to its ability to engage in various biological interactions.[1][10] Derivatives have demonstrated a broad spectrum of activities, making this class of compounds highly attractive for drug discovery programs.

-

Anti-inflammatory and Immunomodulatory Activity: This is the most renowned activity, exemplified by thalidomide and its successors, which modulate cytokine production.[1]

-

Anticancer Activity: Many phthalimide-based compounds have been investigated as potential anticancer agents.[7]

-

Enzyme Inhibition: Derivatives have been designed as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease therapy.[12]

-

Analgesic and Anticonvulsant Properties: The scaffold has been incorporated into molecules showing central nervous system activity, including analgesic and anticonvulsant effects.[7][13][14]

Figure 3: Utility as a core scaffold in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 2-(Methylamino)isoindoline-1,3-dione.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[15]

-

Engineering Controls: Ensure adequate ventilation, preferably by working in a chemical fume hood to avoid inhalation of dust or vapors.[15][16]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air.[15][17]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[15]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][4][15]

Experimental Protocols

Protocol 7.1: Synthesis of 2-(Methylamino)isoindoline-1,3-dione

Causality: This protocol is adapted from established methods for synthesizing N-aminophthalimides.[7][8] The use of an ethanol/water solvent system and low temperature is critical for maximizing the yield of the desired kinetic product and minimizing the formation of the isomeric phthalazine dione.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend phthalic anhydride (14.8 g, 0.1 mol) in 100 mL of a 1:1 (v/v) ethanol/water solution.

-

Cooling: Place the flask in an ice-salt bath and cool the suspension to between 0°C and -5°C with vigorous stirring.

-

Addition of Reagent: Slowly add methylhydrazine (5.1 g, 0.11 mol) dropwise to the cold suspension over 30 minutes, ensuring the internal temperature does not rise above 5°C. A slight exothermic reaction may be observed.

-

Reaction: Allow the mixture to stir at 0-5°C for an additional 3 hours. The suspension should become a thicker white slurry.

-

Precipitation: Pour the reaction mixture into 300 mL of ice-cold deionized water with stirring. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any unreacted starting materials and salts.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 70-85%.

Protocol 7.2: Analytical Characterization of the Product

Self-Validation: This protocol ensures the identity and purity of the synthesized compound through orthogonal analytical methods. A consistent result across all three techniques provides high confidence in the material's quality.

-

¹H NMR Spectroscopy:

-

Dissolve ~10 mg of the dried product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Verify the presence of signals corresponding to the aromatic, N-H, and methyl protons as detailed in Section 3. Integrate the signals to confirm the 4:1:3 proton ratio.

-

-

FT-IR Spectroscopy:

-

Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Confirm the presence of characteristic absorption bands for N-H, C-H, and C=O functional groups.

-

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Prepare a dilute solution of the product (~0.1 mg/mL) in methanol or acetonitrile.

-

Inject the sample onto a C18 reverse-phase column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the elution by UV detection (e.g., at 254 nm) to assess purity.

-

Analyze the eluent with an electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight ([M+H]⁺ at m/z 177.1).

-

References

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. PMC. [Link]

-

2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2. PubChem. [Link]

- Improved method for synthesizing N-aminophthalimide.

-

General synthesis route for N-aminophthalimide derivatives. ResearchGate. [Link]

-

REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. UNT Digital Library. [Link]

-

2-(Methylamino)isoindoline-1,3-dione. Lead Sciences. [Link]

-

Synthesis, characterization and antimicrobial activity of 2-(dimethylaminomethyl)isoindoline-1,3-dione and its cobalt(II) and nickel(II) complexes. Prime Scholars. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]

-

(PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. [Link]

-

Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE. PrepChem.com. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

-

Synthesis of N-amino imides. The Journal of Organic Chemistry. [Link]

-

2-(Methylthio)isoindoline-1,3-dione | C9H7NO2S. PubChem. [Link]

-

Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. The Pharmaceutical and Chemical Journal. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

(PDF) A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3-Dione Derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2 | CID 22302780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-(Methylamino)isoindoline-1,3-dione - Lead Sciences [lead-sciences.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 74420-78-3|2-(Methylamino)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 7. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0241863A2 - Improved method for synthesizing N-aminophthalimide - Google Patents [patents.google.com]

- 9. primescholars.com [primescholars.com]

- 10. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicea.com [chemicea.com]

- 17. fishersci.com [fishersci.com]

"2-(Methylamino)isoindoline-1,3-dione" CAS number 74420-78-3

An In-Depth Technical Guide to 2-(Methylamino)isoindoline-1,3-dione (CAS: 74420-78-3): Synthesis, Characterization, and Significance in Medicinal Chemistry

Introduction

2-(Methylamino)isoindoline-1,3-dione, also known by its common synonym N-Methylaminophthalimide, is a chemical compound belonging to the N-aminophthalimide class.[1] With the CAS number 74420-78-3, this molecule represents a foundational structure within a class of compounds that has had a profound impact on modern medicine.[1][2] The isoindoline-1,3-dione core, often referred to as the phthalimide group, is a "privileged scaffold" in drug discovery. It is famously present in therapeutic agents such as thalidomide and its immunomodulatory analogs (IMiDs®), which are cornerstones in the treatment of multiple myeloma and other hematological malignancies.[3][4]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of 2-(Methylamino)isoindoline-1,3-dione, covering its synthesis with mechanistic insights, detailed analytical characterization, and its contextual importance as a structural analog to clinically significant pharmaceuticals. By understanding the chemistry of this simpler model, researchers can gain valuable insights applicable to the design and synthesis of more complex and potent therapeutic agents.

Physicochemical Properties & Safety Data

A thorough understanding of a compound's properties and handling requirements is paramount for laboratory safety and experimental success.

Key Properties

The essential physicochemical data for 2-(Methylamino)isoindoline-1,3-dione are summarized below.[1][2]

| Property | Value | Reference |

| CAS Number | 74420-78-3 | [1][2][5] |

| IUPAC Name | 2-(methylamino)isoindole-1,3-dione | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1][5] |

| Molecular Weight | 176.17 g/mol | [1][5] |

| SMILES | CNN1C(=O)C2=CC=CC=C2C1=O | [1][2] |

| Topological Polar Surface Area (TPSA) | 49.41 Ų | [2] |

| logP (octanol-water partition coeff.) | 0.417 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][6] |

Safety, Handling, and Storage

2-(Methylamino)isoindoline-1,3-dione is classified as a hazardous substance and requires careful handling to minimize exposure.

-

GHS Classification : The compound is associated with GHS pictograms GHS07 (Exclamation Mark) and GHS08 (Health Hazard).[2]

-

Hazard Statements :

-

Precautionary Measures :

-

Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][9]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[2][6]

-

Synthesis of 2-(Methylamino)isoindoline-1,3-dione

The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry. The most direct and common method involves the condensation of phthalic anhydride with a primary amine or hydrazine derivative.[10][11]

Reaction Principle and Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

-

Nucleophilic Acyl Substitution : The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate.

-

Cyclization-Dehydration : Under heating, the intermediate undergoes intramolecular cyclization, where the secondary amine attacks the remaining carboxylic acid group, eliminating a molecule of water to form the stable five-membered imide ring.

Caption: Reaction mechanism for the synthesis of 2-(Methylamino)isoindoline-1,3-dione.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for phthalimide synthesis.[10][11]

-

Materials & Equipment :

-

Phthalic Anhydride (1.0 eq)

-

Methylhydrazine (1.05 eq)

-

Glacial Acetic Acid (solvent)

-

Round-bottom flask (100 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

-

Step-by-Step Procedure :

-

Reactor Setup : Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

-

Charging Reagents : To the flask, add phthalic anhydride (e.g., 10.0 g, 67.5 mmol) and glacial acetic acid (e.g., 30 mL).

-

Addition of Hydrazine : While stirring the suspension, slowly add methylhydrazine (e.g., 3.24 g, 70.9 mmol, 1.05 eq) dropwise. An exothermic reaction may be observed.

-

Reaction : Heat the mixture to reflux (approx. 118°C for acetic acid) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the cooled mixture into a beaker containing ice-cold water (e.g., 150 mL) to ensure complete precipitation of the product.

-

Filtration : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove residual acetic acid and other water-soluble impurities.

-

Drying & Purification : Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield a white or off-white crystalline solid.

-

Field-Proven Insights (E-E-A-T)

-

Choice of Solvent : Glacial acetic acid is an excellent choice as it serves as both a solvent and a catalyst for the dehydration step.[11] Its high boiling point is suitable for driving the reaction to completion. Alternatively, solvents like ethanol or DMF can be used.[12]

-

Stoichiometry : A slight excess of methylhydrazine (1.05-1.1 eq) is often used to ensure the complete consumption of the limiting reagent, phthalic anhydride, which can simplify purification.

-

Purification Strategy : The product is typically non-polar and insoluble in water, making precipitation by quenching the reaction mixture in water an effective and simple initial purification step. Recrystallization is a robust method for achieving high purity.

Caption: Experimental workflow for the synthesis of 2-(Methylamino)isoindoline-1,3-dione.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard spectroscopic methods are employed for this purpose.

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1770 & ~1710 (Asymmetric & Symmetric C=O imide stretches), ~1600 (C=C aromatic stretch).[13][14] |

| ¹H NMR (CDCl₃, δ ppm) | 7.8-8.0 (m, 4H, Ar-H), ~5.0 (br s, 1H, N-H), 3.1 (s, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~134 (Ar-C), ~132 (Ar-C quat.), ~124 (Ar-C), ~35 (-CH₃). |

| Mass Spec. (EI) | m/z 176 [M]⁺, with characteristic fragmentation patterns.[1] |

Significance in Drug Development

A Structural Analog of Thalidomide

While distinct from lenalidomide, 2-(Methylamino)isoindoline-1,3-dione is a direct and simplified structural analog of thalidomide . Thalidomide's structure is 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. In our topic compound, the complex 2,6-dioxopiperidine group is replaced by a simple methyl group. This makes it an invaluable tool compound for:

-

Developing and optimizing synthetic routes to the phthalimide core.

-

Studying the physicochemical properties conferred by the N-aminophthalimide moiety.

-

Serving as a negative control or basic scaffold in biological assays designed to probe the activity of more complex analogs.

The Cereblon (CRBN) Modulator Mechanism

The therapeutic effects of thalidomide and its successors (lenalidomide, pomalidomide) are mediated through their binding to a protein called Cereblon (CRBN) .[4] CRBN is a substrate receptor component of the CRL4 E3 ubiquitin ligase complex. By binding to CRBN, these drugs act as a "molecular glue," inducing the recruitment of neo-substrates—proteins not normally targeted by this complex—for ubiquitination and subsequent degradation by the proteasome.[4]

In multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Their degradation is cytotoxic to the cancer cells, leading to the powerful anti-myeloma effect.[4] The phthalimide ring is essential for CRBN binding. Therefore, understanding the chemistry of compounds like 2-(Methylamino)isoindoline-1,3-dione provides foundational knowledge relevant to this critical drug-protein interaction.

Caption: General mechanism of Cereblon (CRBN) modulation by immunomodulatory drugs (IMiDs).

Conclusion

2-(Methylamino)isoindoline-1,3-dione is more than a simple catalog chemical. It represents a key entry point into the rich and impactful field of medicinal chemistry surrounding the phthalimide scaffold. Its synthesis is straightforward and illustrative of fundamental organic reactions, providing an excellent practical example for process chemists. For drug discovery scientists, it serves as a crucial tool compound and structural analog, enabling a deeper understanding of the structure-activity relationships that govern the groundbreaking mechanism of Cereblon-modulating drugs. The knowledge detailed in this guide provides a solid technical foundation for professionals engaged in the synthesis, study, and development of next-generation therapeutics.

References

-

PubChem. 2-(Methylamino)isoindoline-1,3-dione. National Center for Biotechnology Information. [Link]

-

Lead Sciences. 2-(Methylamino)isoindoline-1,3-dione. [Link]

-

PubChem. 2-[2-(Methylamino)ethyl]isoindol-2-ium-1,3-dione. National Center for Biotechnology Information. [Link]

-

Capot Chemical. MSDS of 2-(3-(methylamino)propyl)isoindoline-1,3-dione hydrochloride. [Link]

-

Longdom Publishing. Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. [Link]

-

PrepChem. Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE. [Link]

-

MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals. [Link]

-

PubMed Central. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

-

PubChem. 2-(Methylthio)isoindoline-1,3-dione. National Center for Biotechnology Information. [Link]

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Neliti. Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives. International Journal of Pharmaceutical Drug Analysis. [Link]

-

ResearchGate. Investigating the reaction of PA and phenyl hydrazine. [Link]

-

ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

-

Stanford University. Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic. [Link]

-

Der Pharma Chemica. Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. [Link]

-

PubMed Central. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

-

Wikipedia. Phthalic anhydride. [Link]

-

mzCloud. 2-Anilinoisoindoline-1,3-dione. [Link]

-

ResearchGate. Alternative synthesis of lenalidomide. [Link]

-

ResearchGate. Reported isoindoline-1,3-dione derivatives. [Link]

- Google Patents.

-

Organic Syntheses. Hydrazine, methyl-, sulfate. [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. [Link]

Sources

- 1. 2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2 | CID 22302780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. preprints.org [preprints.org]

- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 2-(Methylamino)isoindoline-1,3-dione - Lead Sciences [lead-sciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicea.com [chemicea.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. acgpubs.org [acgpubs.org]

- 14. derpharmachemica.com [derpharmachemica.com]

"2-(Methylamino)isoindoline-1,3-dione" molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-(Methylamino)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-(Methylamino)isoindoline-1,3-dione. This compound, belonging to the N-aminophthalimide class of molecules, is of significant interest in medicinal chemistry due to the versatile biological activities exhibited by the isoindoline-1,3-dione scaffold.[1] This document serves as a detailed resource for researchers, offering insights into its synthesis, spectroscopic characterization, and potential applications in drug discovery. The protocols and data presented herein are synthesized from established chemical principles and spectroscopic data of analogous structures, providing a robust framework for the study and utilization of this molecule.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core, commonly known as the phthalimide group, is a privileged scaffold in medicinal chemistry.[2] Its rigid, planar structure and ability to participate in various chemical transformations make it an attractive building block for the synthesis of diverse bioactive molecules. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4] The introduction of a methylamino group at the 2-position of the isoindoline-1,3-dione ring system, to form 2-(Methylamino)isoindoline-1,3-dione, modulates the electronic and steric properties of the parent molecule, potentially leading to novel biological activities and therapeutic applications.

Molecular Structure and Physicochemical Properties

2-(Methylamino)isoindoline-1,3-dione is a small organic molecule with the chemical formula C₉H₈N₂O₂.[5][6][7] The core of the molecule is the bicyclic isoindoline-1,3-dione system, which consists of a benzene ring fused to a five-membered imide ring. The nitrogen atom of the imide ring is substituted with a methylamino group (-NHCH₃).

Key Structural Features:

-

Planar Phthalimide Core: The isoindoline-1,3-dione ring system is largely planar, which can influence its interaction with biological targets such as enzymes and receptors.

-

Amine Functionality: The exocyclic methylamino group provides a site for hydrogen bonding and can be protonated under physiological conditions, influencing the molecule's solubility and pharmacokinetic properties.

-

Electron-Withdrawing Carbonyl Groups: The two carbonyl groups of the imide ring are strong electron-withdrawing groups, which affect the reactivity of the aromatic ring and the acidity of the N-H proton of the methylamino group.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Methylamino)isoindoline-1,3-dione is presented in the table below. These values are computed and sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | PubChem[6] |

| Molecular Weight | 176.17 g/mol | PubChem[6] |

| IUPAC Name | 2-(methylamino)isoindole-1,3-dione | PubChem[6] |

| CAS Number | 74420-78-3 | ChemScene[7] |

| SMILES | CNN1C(=O)C2=CC=CC=C2C1=O | ChemScene[7] |

| Topological Polar Surface Area | 49.41 Ų | ChemScene[7] |

| LogP | 0.417 | ChemScene[7] |

| Hydrogen Bond Donors | 1 | ChemScene[7] |

| Hydrogen Bond Acceptors | 3 | ChemScene[7] |

Synthesis of 2-(Methylamino)isoindoline-1,3-dione

The synthesis of 2-(Methylamino)isoindoline-1,3-dione is typically achieved through the condensation reaction of phthalic anhydride with methylhydrazine.[8] This reaction proceeds via a two-step mechanism involving the initial formation of a phthalamic acid intermediate, followed by intramolecular cyclization and dehydration to yield the final imide product. The choice of reaction conditions, particularly temperature, is crucial to favor the formation of the five-membered N-aminophthalimide ring over the six-membered phthalazine-1,4-dione, which can be a thermodynamic byproduct.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(Methylamino)isoindoline-1,3-dione.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-substituted phthalimides.[3][4]

Materials:

-

Phthalic anhydride (1.0 eq)

-

Methylhydrazine (1.05 eq)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with gentle heating.

-

Addition of Methylhydrazine: To the resulting solution, add methylhydrazine (1.05 eq) dropwise with stirring. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-(Methylamino)isoindoline-1,3-dione as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of 2-(Methylamino)isoindoline-1,3-dione relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[9] The following sections detail the expected spectral data based on the known structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 4H | Aromatic protons (phthalimide ring) |

| ~4.9-5.1 | q | 1H | N-H proton (methylamino) |

| ~2.9-3.1 | d | 3H | CH₃ protons (methylamino) |

Note: The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. The methyl protons will appear as a doublet due to coupling with the N-H proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167-169 | C=O (imide carbonyls) |

| ~134-135 | Aromatic C-H |

| ~131-132 | Quaternary aromatic C |

| ~123-124 | Aromatic C-H |

| ~35-37 | CH₃ (methylamino) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3350 | N-H stretch | Secondary amine |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2900-3000 | C-H stretch | Aliphatic (CH₃) |

| ~1760-1780 | C=O stretch (asymmetric) | Imide |

| ~1700-1720 | C=O stretch (symmetric) | Imide |

| ~1600 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 176.06

-

Key Fragmentation Pathways:

-

Loss of the methylamino group (-NHCH₃)

-

Fragmentation of the phthalimide ring, leading to characteristic ions such as the phthaloyl cation (m/z = 104) and the benzoyl cation (m/z = 76).

-

Reactivity and Mechanistic Considerations

The reactivity of 2-(Methylamino)isoindoline-1,3-dione is governed by the interplay of its functional groups.

-

N-Amino Group: The exocyclic amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation.

-

Imide Ring: The imide ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions under harsh conditions (e.g., strong base or acid).

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the imide carbonyls makes it less reactive than benzene itself.

Under certain conditions, such as refluxing in acetic acid, N-aminophthalimides can undergo rearrangement to form the more thermodynamically stable phthalazine-1,4-dione isomers.[5] This potential for rearrangement is an important consideration in both the synthesis and subsequent reactions of this class of compounds.

Potential Applications in Drug Discovery

The isoindoline-1,3-dione scaffold is a key component of several clinically used drugs, including thalidomide and its analogues, which are used in the treatment of multiple myeloma.[2] The diverse biological activities associated with this scaffold suggest that 2-(Methylamino)isoindoline-1,3-dione could serve as a valuable starting point for the development of new therapeutic agents. Potential areas of application include:

-

Anticancer Agents: Modification of the methylamino group could lead to compounds with targeted anticancer activity.

-

Anti-inflammatory Drugs: The phthalimide core is known to exhibit anti-inflammatory properties, and derivatives of 2-(Methylamino)isoindoline-1,3-dione could be explored for this purpose.

-

Neuroprotective Agents: Some isoindoline-1,3-dione derivatives have shown promise as inhibitors of enzymes involved in neurodegenerative diseases.[6]

Conclusion

2-(Methylamino)isoindoline-1,3-dione is a molecule with a rich chemical landscape and significant potential for applications in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, a reliable synthetic protocol, and a comprehensive analysis of its expected spectroscopic properties. By understanding the fundamental characteristics of this molecule, researchers are better equipped to explore its reactivity and design novel derivatives with tailored biological activities, paving the way for the development of next-generation therapeutics.

References

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. MDPI. [Link]

-

Reaction mechanism for N-aminophthalimide derivatives synthesis. ResearchGate. [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

-

Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides. IU Indianapolis ScholarWorks. [Link]

-

2-[(2-Methylanilino)methyl]-5-nitro-isoindoline-1,3-dione - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

REACTIONS OF N-AMINOPHTHALIMIDE WITH ELECTROPHILES. PREPARATION AND PROPERTIES. ElectronicsAndBooks. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2. PubChem. [Link]

-

2-Anilinoisoindoline-1,3-dione. mzCloud. [Link]

-

N-Aminophthalimide | C8H6N2O2. PubChem. [Link]

-

2-(Methylamino)isoindoline-1,3-dione. Lead Sciences. [Link]

-

Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

-

2-(Methylamino)-5-nitroisoindole-1,3-dione. PubChem. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2-(Methylthio)isoindoline-1,3-dione | C9H7NO2S. PubChem. [Link]

-

2-(Hydroxymethyl)isoindoline-1,3-dione. ResearchGate. [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. [Link]

Sources

- 1. 2-(Methylamino)isoindoline-1,3-dione - Lead Sciences [lead-sciences.com]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2 | CID 22302780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Synthesis Precursors of 2-(Methylamino)isoindoline-1,3-dione

Introduction: The Significance of the Phthalimide Core in Modern Chemistry

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry and materials science. Its unique electronic and steric properties make it a versatile building block for a wide range of functional molecules. 2-(Methylamino)isoindoline-1,3-dione, a key derivative, serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth technical overview of the primary precursors for the synthesis of 2-(Methylamino)isoindoline-1,3-dione, focusing on the underlying chemical principles, reaction mechanisms, and practical experimental considerations for researchers and professionals in drug development.

Core Precursors and Their Strategic Importance

The synthesis of 2-(Methylamino)isoindoline-1,3-dione is primarily achieved through the condensation of two key precursors: Phthalic Anhydride and Methylhydrazine . The selection of these starting materials is strategic, owing to their commercial availability, high reactivity, and the efficiency of their conversion to the desired product.

Phthalic Anhydride: The Electrophilic Scaffold

Phthalic anhydride (C₈H₄O₃) is a white, crystalline solid and the anhydride of phthalic acid. It is a readily available industrial chemical, making it a cost-effective starting material.

| Property | Value |

| Molecular Formula | C₈H₄O₃ |

| Molar Mass | 148.12 g/mol |

| Melting Point | 131-134 °C |

| Appearance | White solid |

From a chemical standpoint, the anhydride functional group in phthalic anhydride contains two highly electrophilic carbonyl carbons. This electrophilicity is the driving force for the reaction, as these carbons are susceptible to nucleophilic attack by the amine groups of methylhydrazine.

Methylhydrazine: The Nucleophilic Reagent

Methylhydrazine (CH₆N₂) is a volatile, colorless liquid that is a derivative of hydrazine. It possesses two nitrogen atoms, both of which are nucleophilic. However, the terminal, monosubstituted nitrogen atom is generally more reactive in this context due to reduced steric hindrance.

| Property | Value |

| Molecular Formula | CH₆N₂ |

| Molar Mass | 46.07 g/mol |

| Boiling Point | 87.5 °C |

| Appearance | Colorless liquid |

The presence of the methyl group on one of the nitrogen atoms is what ultimately leads to the "methylamino" substitution in the final product. The choice of methylhydrazine over hydrazine hydrate is critical for the synthesis of the target molecule.

The Synthetic Pathway: A Mechanistic Exploration

The synthesis of 2-(Methylamino)isoindoline-1,3-dione from phthalic anhydride and methylhydrazine is a classic example of a nucleophilic acyl substitution followed by intramolecular cyclization and dehydration. The reaction typically proceeds by heating the precursors in a suitable solvent, such as glacial acetic acid or ethanol.

Reaction Mechanism

The reaction can be conceptualized in the following key steps:

-

Nucleophilic Attack: The more sterically accessible and electronically available terminal nitrogen atom of methylhydrazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

-

Intramolecular Cyclization: The newly formed amide nitrogen then undergoes an intramolecular nucleophilic attack on the remaining carboxylic acid group. This step is often facilitated by heating.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable five-membered imide ring, yielding 2-(Methylamino)isoindoline-1,3-dione.

The use of a solvent like glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1]

Figure 1: Generalized reaction pathway for the synthesis of 2-(Methylamino)isoindoline-1,3-dione.

Experimental Protocol: A Self-Validating System

The following protocol is a representative method for the synthesis of 2-(Methylamino)isoindoline-1,3-dione, synthesized from established procedures for similar N-substituted phthalimides.[1] Researchers should optimize conditions based on their specific laboratory setup and desired purity.

Materials and Equipment

-

Phthalic Anhydride (1.0 eq)

-

Methylhydrazine (1.0-1.2 eq)

-

Glacial Acetic Acid (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

-

Addition of Nucleophile: Slowly add methylhydrazine (1.0-1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 118-120°C for glacial acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: The crude product is collected by vacuum filtration and washed with cold ethanol or water to remove any unreacted starting materials and solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Drying: The purified product is dried in a vacuum oven to yield 2-(Methylamino)isoindoline-1,3-dione as a solid.

Process Parameters and Expected Outcomes

| Parameter | Recommended Value/Range | Rationale |

| Molar Ratio (PA:MH) | 1:1.0 to 1:1.2 | A slight excess of methylhydrazine can ensure complete consumption of phthalic anhydride. |

| Solvent | Glacial Acetic Acid, Ethanol | Acetic acid can act as a catalyst. Ethanol is also a common solvent for this type of condensation. |

| Reaction Temperature | Reflux (e.g., ~120°C for Acetic Acid) | Provides the necessary activation energy for cyclization and dehydration. |

| Reaction Time | 2-4 hours | Typically sufficient for completion; should be monitored by TLC. |

| Expected Yield | 70-90% | Based on similar reported syntheses of N-substituted phthalimides. |

Characterization and Quality Control

The identity and purity of the synthesized 2-(Methylamino)isoindoline-1,3-dione should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methyl group, and the amino proton.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the imide carbonyl groups (typically around 1700-1770 cm⁻¹) and the N-H bond.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (176.17 g/mol ).[2]

-

Melting Point Analysis: A sharp melting point range indicates a high degree of purity.

Safety and Handling Considerations

-

Phthalic Anhydride: Is a skin and respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methylhydrazine: Is a toxic and flammable substance. All handling should be performed in a fume hood, and appropriate safety precautions for flammable liquids should be followed.

-

Glacial Acetic Acid: Is corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of 2-(Methylamino)isoindoline-1,3-dione is a robust and well-understood process, relying on the fundamental reactivity of its core precursors, phthalic anhydride and methylhydrazine. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable chemical intermediate. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful synthesis and application of 2-(Methylamino)isoindoline-1,3-dione in various fields of chemical research and development.

References

-

PubChem. 2-(Methylamino)isoindoline-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

-

Patel, et al. (2022). Synthesis of some new classes of isoindoline-1,3-diones. RSC Advances. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Methylamino)isoindoline-1,3-dione in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylamino)isoindoline-1,3-dione, a compound of interest in pharmaceutical research and development. Addressing the critical need for reliable solubility data, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers, scientists, and drug development professionals in their work with this molecule.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. Solubility is a critical physicochemical parameter that dictates a compound's behavior in various stages of development, including synthesis, purification, formulation, and ultimately, its bioavailability. For 2-(Methylamino)isoindoline-1,3-dione, understanding its solubility profile in a range of organic solvents is paramount for consistent and reproducible experimental outcomes.

This guide will delve into the molecular characteristics of 2-(Methylamino)isoindoline-1,3-dione to predict its solubility, provide a robust experimental framework for its empirical determination, and offer insights into the interpretation of the resulting data.

Molecular Profile of 2-(Methylamino)isoindoline-1,3-dione

A thorough understanding of a molecule's structure is the foundation for predicting its physical properties, including solubility.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [PubChem][1] |

| Molecular Weight | 176.17 g/mol | [PubChem][1] |

| XLogP3 | 0.4 | [ChemScene][2] |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | [ChemScene][2] |

| Hydrogen Bond Donors | 1 | [ChemScene][2] |

| Hydrogen Bond Acceptors | 3 | [ChemScene][2] |

The structure reveals a phthalimide group, which is relatively non-polar, and a methylamino group, which introduces polarity and the capacity for hydrogen bonding. The calculated XLogP3 value of 0.4 suggests a relatively balanced lipophilic and hydrophilic character. The presence of both hydrogen bond donor (the N-H in the methylamino group) and acceptor sites (the carbonyl oxygens and the nitrogen atoms) indicates the potential for interactions with both protic and aprotic polar solvents.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] This means that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized based on their polarity:

-

Non-polar Solvents: (e.g., Hexane, Toluene) These solvents primarily interact through weak van der Waals forces. Given the polar functional groups in 2-(Methylamino)isoindoline-1,3-dione, its solubility in these solvents is expected to be low.

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess dipoles but do not have acidic protons. They can engage in dipole-dipole interactions and act as hydrogen bond acceptors. The carbonyl groups and nitrogen atoms in 2-(Methylamino)isoindoline-1,3-dione can interact favorably with these solvents. Therefore, moderate to good solubility is anticipated in this class of solvents.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) These solvents can both donate and accept hydrogen bonds. The methylamino group of the solute can act as a hydrogen bond donor, while the carbonyl oxygens and nitrogens can act as acceptors. Strong interactions with polar protic solvents are expected, leading to good solubility, particularly in lower alcohols.

Based on this analysis, we can predict a general trend in the solubility of 2-(Methylamino)isoindoline-1,3-dione:

Polar Protic Solvents > Polar Aprotic Solvents > Non-polar Solvents

This predictive framework provides a rational basis for selecting an appropriate range of solvents for experimental solubility determination.

Caption: Predicted solubility based on molecular interactions.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility, which represents the true equilibrium solubility of a compound.[4]

Principle:

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 2-(Methylamino)isoindoline-1,3-dione into a series of clear glass vials with screw caps. The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 2-(Methylamino)isoindoline-1,3-dione in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Report the mean solubility and standard deviation from at least three replicate experiments for each solvent.

-

Caption: Experimental workflow for the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Solubility Data:

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) ± SD |

| Hexane | Non-polar | 25 | [Experimental Value] |

| Toluene | Non-polar | 25 | [Experimental Value] |

| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | 25 | [Experimental Value] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] |

| Methanol | Polar Protic | 25 | [Experimental Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] |

Interpreting the Results:

The obtained solubility data should be analyzed in the context of the theoretical predictions. Discrepancies between predicted and observed solubility can provide valuable insights into specific solute-solvent interactions that may not be immediately apparent from the molecular structure alone. For instance, a higher-than-expected solubility in a particular solvent might indicate the formation of a stable solvate.

It is also important to distinguish between thermodynamic and kinetic solubility. The shake-flask method, when performed correctly with sufficient equilibration time, yields the thermodynamic solubility.[6] In contrast, high-throughput screening methods that involve rapid precipitation from a stock solution often measure kinetic solubility, which can be higher due to the formation of supersaturated solutions.[7] For robust and reliable data, thermodynamic solubility is the preferred metric.

Conclusion

The solubility of 2-(Methylamino)isoindoline-1,3-dione in organic solvents is a critical parameter that influences its utility in research and drug development. This guide has provided a comprehensive framework for understanding and determining this property. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol like the shake-flask method, researchers can obtain accurate and reliable solubility data. This information is indispensable for optimizing synthetic routes, developing robust analytical methods, and formulating effective drug delivery systems.

References

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014-04-29).

- Predicting Solubility. Rowan Scientific.

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. (2023-10-18).

- How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. (2025-02-12).

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- 2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2 | CID 22302780. PubChem.

- Thermodynamic vs. kinetic solubility: Knowing which is which.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Optimizing solubility: kinetic versus thermodynamic solubility tempt

- Comparison of kinetic solubility with equilibrium solubility (μM) of...

- 2-[2-(Methylamino)ethyl]isoindol-2-ium-1,3-dione. PubChem.

- 74420-78-3 | 2-(Methylamino)isoindoline-1,3-dione. ChemScene.

- 2-(Methylthio)isoindoline-1,3-dione | C9H7NO2S | CID 4101460. PubChem.

- 2-(Methylamino)isoindoline-1,3-dione. Lead Sciences.

- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.

- 2-(P-TOLYLAMINO-METHYL)-ISOINDOLE-1,3-DIONE AldrichCPR. Sigma-Aldrich.

Sources

- 1. 2-(Methylamino)isoindoline-1,3-dione | C9H8N2O2 | CID 22302780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. youtube.com [youtube.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

Potential Biological Activities of the Isoindoline-1,3-dione Scaffold: A Technical Guide Focused on 2-(Methylamino)isoindoline-1,3-dione as a Core Structure

An In-Depth Technical Guide

Abstract: The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including the historic drug thalidomide and its modern, safer analogs. This guide delves into the vast therapeutic potential of this pharmacophore, using the fundamental structure of 2-(Methylamino)isoindoline-1,3-dione as a reference point. While specific biological data on this exact molecule is scarce, its structure serves as an ideal framework for exploring the well-documented activities of its derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the analgesic, anti-inflammatory, neuroprotective, and anticancer properties associated with this chemical class. We will explore the underlying mechanisms of action, present detailed methodologies for biological evaluation, and offer insights into structure-activity relationships to guide future discovery efforts.

Section 1: The Isoindoline-1,3-dione Core: Synthesis and Properties

Introduction to the Pharmacophore

The isoindoline-1,3-dione moiety is a bicyclic aromatic imide that has proven to be a "privileged structure" in drug design. Its rigid, planar nature and the reactivity of the imide proton allow for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets.[1][2] Its prominence in medicine is highlighted by drugs like thalidomide, lenalidomide, and pomalidomide, which contain this core fragment.[3] The broad spectrum of activities reported for its derivatives includes analgesic, anti-inflammatory, anticonvulsant, hypolipidemic, and anticancer effects.[3][4]

Physicochemical Profile: 2-(Methylamino)isoindoline-1,3-dione

As a foundational member of this class, 2-(Methylamino)isoindoline-1,3-dione provides a simple yet representative starting point for derivatization.

| Property | Value | Source |

| CAS Number | 74420-78-3 | [5][6] |

| Molecular Formula | C₉H₈N₂O₂ | [5][6] |

| Molecular Weight | 176.17 g/mol | [5][6] |

| Purity (Typical) | ≥95% | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

General Synthesis Strategy

The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically straightforward. A common and efficient method involves the condensation reaction between phthalic anhydride and a primary amine or a substituted hydrazine.[3][4] The reaction can be performed under various conditions, including refluxing in a suitable solvent like benzene or even under solventless, green chemistry conditions by gentle heating.[3][4]

Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.

Section 2: Survey of Potential Biological Activities

The true potential of 2-(Methylamino)isoindoline-1,3-dione is best understood by examining the activities of its structurally related analogs. The N-amino group provides a key vector for modification, allowing for the exploration of diverse chemical space.

Analgesic and Anti-inflammatory Activities

A significant body of research points to the potent analgesic and anti-inflammatory properties of isoindoline-1,3-dione derivatives.[3][7][8] These effects are often comparable to or even exceed those of established non-steroidal anti-inflammatory drugs (NSAIDs).

Causality and Mechanism: The anti-inflammatory action of many derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[2] Some compounds show preferential inhibition of COX-2, which is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2] The analgesic activity is often evaluated using models of chemically induced pain, such as the acetic acid writhing test, which simulates the pain associated with inflammation.[7][8]

| Derivative Example | Activity | Potency/Model | Reference |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic | 1.6 times more active than metamizole sodium | [3][9] |

| 2-(methyl)isoindoline-1,3-dione | Analgesic, Anti-inflammatory | Pronounced effects in acetic acid and formalin edema models | [8] |

| Various N-acetylpiperazine aryl derivatives | COX-1/COX-2 Inhibition | Some compounds showed stronger COX-2 inhibition than meloxicam | [2] |

| 2-(hydroxyethyl) isoindoline-1,3-dione | Analgesic | Significant activity in hot plate and acetic acid models | [10] |

Neuroprotective and Anti-Neurodegenerative Activities

Derivatives of isoindoline-1,3-dione have emerged as promising candidates for treating neurodegenerative disorders like Alzheimer's disease (AD).[1][11]

Causality and Mechanism: The primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). According to the cholinergic hypothesis, the cognitive decline in AD is linked to a deficit of the neurotransmitter acetylcholine. By inhibiting the enzymes that break down acetylcholine, these compounds can increase its availability in the brain, thereby improving cognitive function.[1] More advanced, multi-target derivatives also aim to inhibit β-secretase (BACE-1) and prevent the aggregation of β-amyloid plaques, which are pathological hallmarks of AD.[11]

Caption: A hierarchical workflow for evaluating the biological activity of novel compounds.

Protocol: In Silico Screening for Biological Activity and Toxicity

Principle: To computationally predict the spectrum of biological activities and acute toxicity of a compound based on its structure. Programs like PASS (Prediction of Activity Spectra for Substances) and GUSAR (General Unrestricted Structure-Activity Relationships) are used for this purpose. [3][8] Methodology:

-

Obtain the 2D structure (e.g., SMILES format) of 2-(Methylamino)isoindoline-1,3-dione or its designed derivatives.

-

Input the structure into the PASS online server. The software compares the input structure to a database of known biologically active substances and generates a list of probable activities with a corresponding probability score (Pa).

-

Input the structure into the GUSAR software to predict acute toxicity parameters, such as LD₅₀, and to classify the compound according to the Globally Harmonized System (GHS).

-

Analyze the output to identify promising activities (e.g., high Pa for analgesic or anti-inflammatory effects) and to get an initial estimate of the compound's toxicity class, which informs starting doses for in vivo studies. [8]

Protocol: In Vitro Cholinesterase Inhibition (Ellman's Method)

Principle: To quantify the inhibitory potency of a compound against AChE and BuChE. This spectrophotometric assay measures the activity of the enzyme by detecting the product of a reaction it catalyzes. [1] Methodology:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of AChE or BuChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB). Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound solution (at various concentrations), and the enzyme solution. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the absorbance at 412 nm using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control (enzyme without inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

Principle: To evaluate the peripheral analgesic activity of a compound in a model of visceral pain. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and effective analgesics reduce the number of these writhes. [7][10] Methodology:

-

Animal Acclimatization: Use albino mice (e.g., 20-25g), and allow them to acclimate to the laboratory environment. Fast the animals overnight with free access to water.

-

Grouping and Dosing: Divide the mice into groups (n=5-6 per group): a control group (vehicle), a positive control group (e.g., metamizole sodium or diclofenac), and test groups receiving different doses of the synthesized compound. Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the total number of abdominal writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) over a 20-minute period.

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic protection for the test groups using the formula: [(Control Mean - Test Mean) / Control Mean] * 100. Statistical significance is typically assessed using ANOVA followed by a post-hoc test.

Section 4: Conclusion and Future Directions

The isoindoline-1,3-dione scaffold is a remarkably versatile and privileged structure in medicinal chemistry. While direct biological data for 2-(Methylamino)isoindoline-1,3-dione is not yet widely published, the extensive research on its derivatives strongly suggests its potential as a valuable starting point for the development of new therapeutic agents. The evidence points towards promising avenues in the fields of analgesia, neuroprotection, and oncology.

Future research should focus on synthesizing a library of derivatives starting from the 2-(Methylamino)isoindoline-1,3-dione core. By systematically modifying the N-methylamino substituent, researchers can probe structure-activity relationships and optimize compounds for potency and selectivity against specific targets like COX-2, AChE, or cancer-related kinases. The experimental workflows outlined in this guide provide a robust framework for such an investigation, from initial computational screening to definitive in vivo validation.

References

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]

-

Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). [Link]

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. NIH. [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

-

Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione (II). PrepChem.com. [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. PubMed. [Link]

-

2-(Methylamino)isoindoline-1,3-dione. Lead Sciences. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

-

Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. [Link]

Sources

- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 2-(Methylamino)isoindoline-1,3-dione - Lead Sciences [lead-sciences.com]

- 7. media.neliti.com [media.neliti.com]

- 8. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Methylamino)isoindoline-1,3-dione: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract